3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15810175
InChI: InChI=1S/C9H11N3OS/c1-9(2,3)6-5-7(13)10-4-11-8(5)14-12-6/h4H,1-3H3,(H,10,11,13)
SMILES:
Molecular Formula: C9H11N3OS
Molecular Weight: 209.27 g/mol

3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC15810175

Molecular Formula: C9H11N3OS

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one -

Specification

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
IUPAC Name 3-tert-butyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C9H11N3OS/c1-9(2,3)6-5-7(13)10-4-11-8(5)14-12-6/h4H,1-3H3,(H,10,11,13)
Standard InChI Key QKMYRTYULBYPNS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NSC2=C1C(=O)NC=N2

Introduction

3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the class of isothiazolo-pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which incorporates both isothiazole and pyrimidine moieties. These structural features contribute to its biological activity and potential applications in medicinal chemistry, particularly as a calcium receptor antagonist.

Synthesis of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one

The synthesis of 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves several key steps, including chlorination followed by nucleophilic substitution using tert-butyl derivatives. Synthetic pathways often employ methods such as microwave-assisted synthesis for improved yields and reaction times. Additionally, palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are commonly used to introduce aryl groups at specific positions on the pyrimidine ring.

Synthesis Steps:

  • Chlorination: Initial step to introduce a reactive site.

  • Nucleophilic Substitution: Use of tert-butyl derivatives to introduce the tert-butyl group.

  • Microwave-Assisted Synthesis: To enhance reaction efficiency.

  • Palladium-Catalyzed Cross-Coupling: For introducing aryl groups.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

  • Mass Spectrometry: To verify molecular weight and fragmentation patterns.

Biological Activity and Applications

3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one has been studied for its biological activity, particularly as a calcium receptor antagonist. This action involves modulating calcium signaling pathways, which can effectively lower intracellular calcium levels. Such modulation influences various physiological processes, including muscle contraction and neurotransmitter release.

Potential Applications:

  • Calcium Signaling Dysregulation: Treatment of conditions related to abnormal calcium signaling.

  • Muscle Contraction and Neurotransmitter Release: Potential therapeutic targets.

Research Findings and Data

Research on 3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one highlights its potential in medicinal chemistry. The compound's ability to act as a calcium receptor antagonist makes it a candidate for treating conditions associated with calcium dysregulation.

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